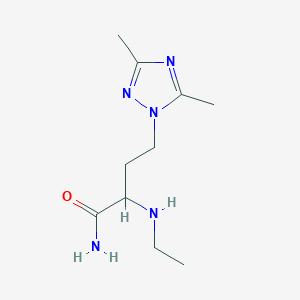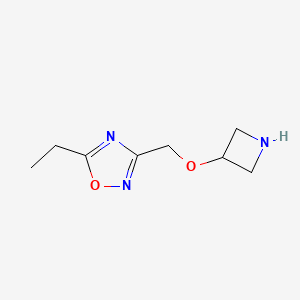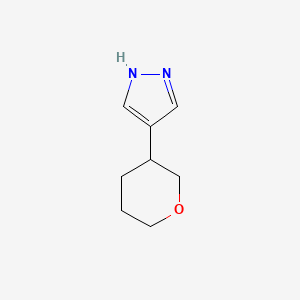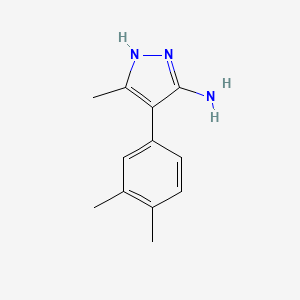
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Alkylation: The triazole ring is then alkylated with a suitable alkyl halide to introduce the dimethyl groups at positions 3 and 5.
Amidation: The resulting triazole derivative is reacted with an appropriate amine (ethylamine) to form the final butanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the butanamide moiety.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the ethylamino group.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its triazole moiety, which is known for its bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanamide: Similar structure with a methylamino group instead of an ethylamino group.
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)butanamide: Similar structure with a propylamino group instead of an ethylamino group.
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(butylamino)butanamide: Similar structure with a butylamino group instead of an ethylamino group.
Uniqueness
The uniqueness of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide lies in its specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the ethylamino group may confer distinct properties compared to its analogs with different alkyl groups.
Eigenschaften
Molekularformel |
C10H19N5O |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
InChI |
InChI=1S/C10H19N5O/c1-4-12-9(10(11)16)5-6-15-8(3)13-7(2)14-15/h9,12H,4-6H2,1-3H3,(H2,11,16) |
InChI-Schlüssel |
UIQMLAVXKBRRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCN1C(=NC(=N1)C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)


![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)


![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)

![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)

![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)

